No Direct Quantitative Comparator Data Found for This Specific Compound in Publicly Available Primary Literature or Patents
A comprehensive search of PubMed, PubChem, Google Scholar, and patent databases (as of April 2026) did not identify any primary research article, patent example, or authoritative database entry that reports quantitative biological activity data (e.g., IC₅₀, Kd, EC₅₀, % inhibition, selectivity ratios, or pharmacokinetic parameters) for 3,4-difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941971-94-4) in direct comparison with a named structural analogue or reference standard [1]. The compound is listed in PubChem (CID 7657927) with only computed physicochemical properties [1]. The broader tetrahydroquinoline sulfonamide class is described in patents US 2014/0088094 A1 and WO 2012/064745 A1 as possessing RORγ inverse agonist activity, but the exemplified compounds in those patents do not include this specific CAS number [2]. Consequently, no differential evidence dimension (e.g., superior potency, improved selectivity, better metabolic stability) can be claimed at this time based on publicly available sources. This evidence gap means that any procurement or selection decision relying on quantitative differentiation must be deferred until the compound's activity is empirically measured against relevant comparators.
| Evidence Dimension | RORγ inverse agonism potency |
|---|---|
| Target Compound Data | No quantitative biological data available in public domain |
| Comparator Or Baseline | No comparator data identified for this specific compound |
| Quantified Difference | Not calculable |
| Conditions | Not applicable |
Why This Matters
Without quantitative comparator data, scientific users cannot determine if this compound offers any advantage over structurally related tetrahydroquinoline sulfonamides that have published activity profiles, making procurement a high-risk decision based solely on structural analogy.
- [1] PubChem. Compound Summary for CID 7657927: 3,4-Difluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/941971-94-4 View Source
- [2] Glick GD, Aicher TD, Kaub C, et al. N-sulfonylated tetrahydroquinolines and related bicyclic compounds for inhibition of RORgamma activity and the treatment of disease. U.S. Patent Application Publication No. US 2014/0088094 A1, filed November 8, 2011. View Source
